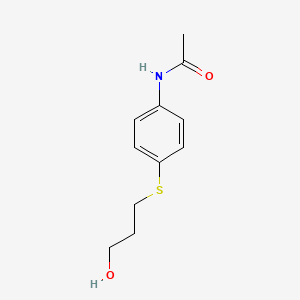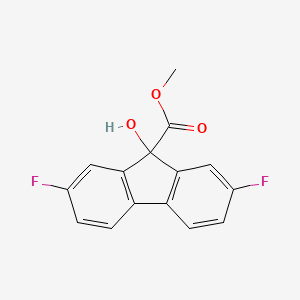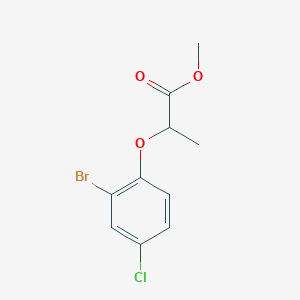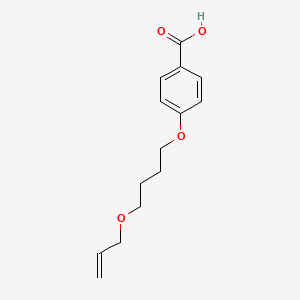
4-(4-prop-2-enoxybutoxy)benzoic acid
概要
説明
4-(4-prop-2-enoxybutoxy)benzoic acid is an organic compound with the molecular formula C14H18O4. It is a derivative of benzoic acid, featuring an allyloxybutyloxy group attached to the benzene ring. This compound is known for its unique chemical structure, which imparts specific reactivity and properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-prop-2-enoxybutoxy)benzoic acid typically involves the following steps:
Allylation of Butanol: The initial step involves the allylation of butanol to form allyloxybutanol. This reaction is usually carried out using allyl bromide in the presence of a base such as sodium hydroxide.
Esterification: The allyloxybutanol is then esterified with benzoic acid. This step involves the use of a catalyst such as sulfuric acid to facilitate the esterification reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(4-prop-2-enoxybutoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the allyloxy group to an alcohol group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-(4-prop-2-enoxybutoxy)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals, including liquid crystal polymers and other advanced materials.
作用機序
The mechanism of action of 4-(4-prop-2-enoxybutoxy)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.
類似化合物との比較
Similar Compounds
4-(Allyloxy)benzoic acid: A simpler analog with similar reactivity but lacking the butyloxy group.
4-(Butyloxy)benzoic acid: Another analog with similar properties but lacking the allyloxy group.
Uniqueness
4-(4-prop-2-enoxybutoxy)benzoic acid is unique due to the presence of both allyloxy and butyloxy groups, which impart distinct reactivity and properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from its simpler analogs.
特性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
4-(4-prop-2-enoxybutoxy)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-9-17-10-3-4-11-18-13-7-5-12(6-8-13)14(15)16/h2,5-8H,1,3-4,9-11H2,(H,15,16) |
InChIキー |
IGQMBFWYHBOPQG-UHFFFAOYSA-N |
正規SMILES |
C=CCOCCCCOC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

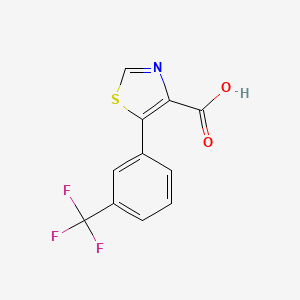
![5-Bromo-6,7-dihydro-benzo[b]thiophene](/img/structure/B8637042.png)
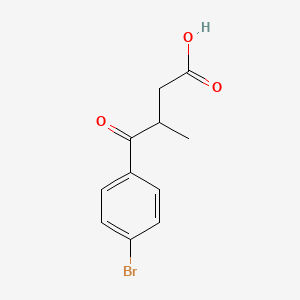

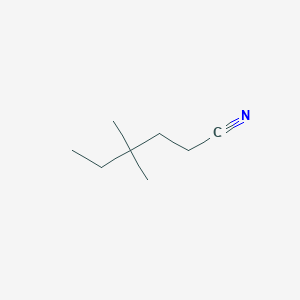

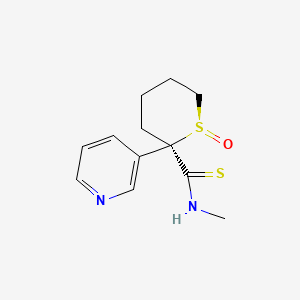
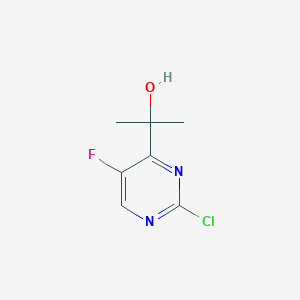
![{4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]phenyl}methanol](/img/structure/B8637111.png)
